4-Oxocyclododec-2-yn-1-yl acetate
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Overview
Description
4-Oxocyclododec-2-yn-1-yl acetate is a chemical compound with a unique structure that includes a twelve-membered ring with a ketone and an acetylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Oxocyclododec-2-yn-1-yl acetate typically involves the following steps:
Formation of the Cyclododec-2-yne Ring: This can be achieved through a series of cyclization reactions starting from linear precursors.
Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
4-Oxocyclododec-2-yn-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The acetylene group can be reduced to form alkenes or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide for hydrolysis, followed by reaction with desired nucleophile.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted cyclododecynes depending on the nucleophile used.
Scientific Research Applications
4-Oxocyclododec-2-yn-1-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-Oxocyclododec-2-yn-1-yl acetate involves its interaction with various molecular targets. The acetylene group can participate in cycloaddition reactions, while the ketone group can form hydrogen bonds with biological molecules, influencing their activity. These interactions can modulate enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclododec-2-yn-1-yl acetate: Lacks the ketone group, making it less reactive in certain oxidation reactions.
4-Oxocyclododec-2-yn-1-ol: Contains a hydroxyl group instead of an acetate group, affecting its solubility and reactivity.
Uniqueness
4-Oxocyclododec-2-yn-1-yl acetate is unique due to the presence of both a ketone and an acetylene group within a twelve-membered ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
88329-63-9 |
---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
(4-oxocyclododec-2-yn-1-yl) acetate |
InChI |
InChI=1S/C14H20O3/c1-12(15)17-14-9-7-5-3-2-4-6-8-13(16)10-11-14/h14H,2-9H2,1H3 |
InChI Key |
PPLUYPSJQWGUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCCCCCCCC(=O)C#C1 |
Origin of Product |
United States |
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